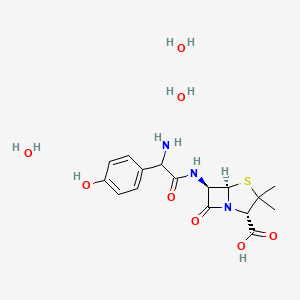
Amoxicillin trihydrate impurity D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amoxicillin trihydrate impurity D is a byproduct or degradation product associated with the antibiotic amoxicillin trihydrate. Amoxicillin is a widely used β-lactam antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria. The presence of impurities like impurity D is crucial to monitor due to their potential toxic effects on humans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amoxicillin trihydrate impurity D is typically formed during the synthesis of amoxicillin trihydrate. The synthesis involves the reaction of 6-aminopenicillanic acid with p-hydroxyphenylglycine, using an enamine intermediate compound . The reaction conditions, such as pH, temperature, and solvents, play a significant role in the formation of impurity D.
Industrial Production Methods
In industrial settings, the production of amoxicillin trihydrate involves large-scale fermentation and chemical synthesis processes. The purification of amoxicillin trihydrate to remove impurities like impurity D is achieved through repeated crystallization and washing methods . These methods ensure that the final product meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
Amoxicillin trihydrate impurity D can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving impurity D include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired products.
Major Products Formed
The major products formed from the reactions of impurity D depend on the specific reaction conditions. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehydroxylated products.
Wissenschaftliche Forschungsanwendungen
Amoxicillin trihydrate impurity D has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of amoxicillin trihydrate impurity D is not well-documented, as it is primarily considered a byproduct rather than an active pharmaceutical ingredient. its presence can affect the overall stability and efficacy of amoxicillin trihydrate. The molecular targets and pathways involved in the formation and degradation of impurity D are similar to those of amoxicillin, involving interactions with penicillin-binding proteins and bacterial cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Amoxicillin trihydrate impurity A
- Amoxicillin trihydrate impurity B
- Amoxicillin trihydrate impurity C
- Amoxicillin trihydrate impurity E
Uniqueness
Amoxicillin trihydrate impurity D is unique due to its specific formation pathway and structural characteristics. Unlike other impurities, impurity D is formed through the reaction of 6-aminopenicillanic acid with p-hydroxyphenylglycine, resulting in distinct chemical properties . Its presence and concentration in amoxicillin formulations are critical for ensuring the safety and efficacy of the antibiotic.
Eigenschaften
Molekularformel |
C16H25N3O8S |
|---|---|
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate |
InChI |
InChI=1S/C16H19N3O5S.3H2O/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;;;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);3*1H2/t9?,10-,11+,14-;;;/m1.../s1 |
InChI-Schlüssel |
MQXQVCLAUDMCEF-LHKJIHSLSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O.O.O |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


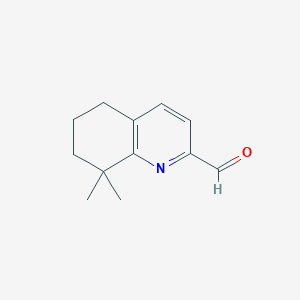
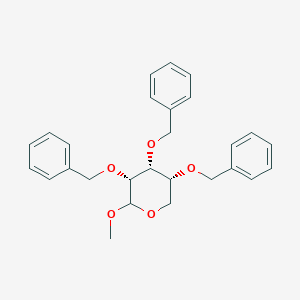


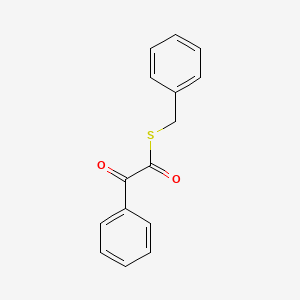
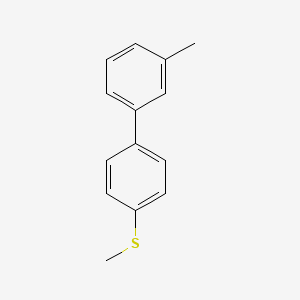
![(([1,1'-Biphenyl]-4,4'-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol](/img/structure/B12845393.png)
![4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845397.png)
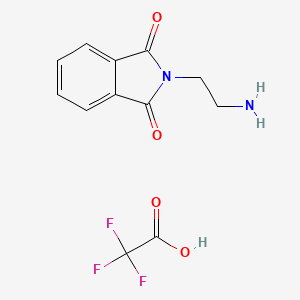
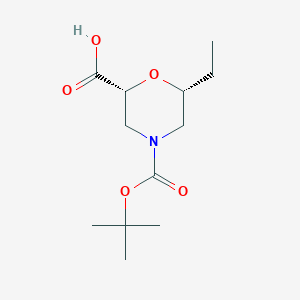
![rel-(1S,2S,4S,5S)-4-(7-Methoxy-2-oxo-2H-chromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B12845419.png)
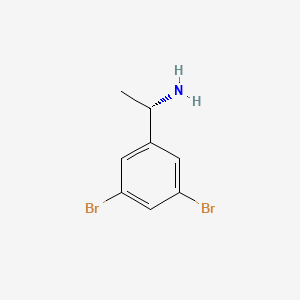
![Copper,[tetrahydrogen 6,6'-[(3,3'-dihydroxy-4,4'-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt](/img/structure/B12845431.png)

